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Compound of Interest

Compound Name: (1S)-1-(piperidin-4-yl)ethan-1-ol

Cat. No.: B3271336

An In-depth Technical Guide to (1S)-1-(piperidin-
4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral piperidine derivative that holds significance as a
versatile building block in medicinal chemistry. Its specific stereochemistry and the presence of
both a secondary amine and a secondary alcohol functional group make it a valuable synthon
for the development of complex molecular architectures with potential therapeutic applications.
This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, and known properties of (1S)-1-(piperidin-4-yl)ethan-1-ol, along with a
detailed hypothetical protocol for its asymmetric synthesis and characterization.

Chemical Structure and Stereochemistry

(1S)-1-(piperidin-4-yl)ethan-1-ol is a heterocyclic compound featuring a piperidine ring
substituted at the 4-position with a (1S)-1-hydroxyethyl group. The molecule possesses a
single chiral center at the carbon atom of the ethanol moiety, giving rise to two enantiomers.
This guide focuses specifically on the (S)-enantiomer.

Chemical Structure:
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e 2D Structure:
e 3D Structure:
Stereochemistry and Cahn-Ingold-Prelog (CIP) Priority Assignment:

The absolute configuration of the chiral center is designated as 'S' according to the Cahn-
Ingold-Prelog (CIP) priority rules. The assignment is as follows:

« ldentify the chiral center: The carbon atom bonded to the hydroxyl group, the methyl group,
the hydrogen atom, and the piperidin-4-yl group.

» Assign priorities to the substituents:

o Priority 1: The hydroxyl group (-OH) has the highest priority due to the higher atomic
number of oxygen (O=8) compared to carbon (C=6) and hydrogen (H=1).

o Priority 2: The piperidin-4-yl group has the next highest priority. The carbon of this group is
attached to two other carbons and a nitrogen within the ring.

o Priority 3: The methyl group (-CH3) has the third priority.
o Priority 4: The hydrogen atom (-H) has the lowest priority.

o Orient the molecule: The molecule is oriented so that the lowest priority group (hydrogen) is
pointing away from the viewer.

o Determine the direction of priority: Tracing the path from priority 1 to 2 to 3 reveals a counter-
clockwise direction, which designates the stereocenter as (S).

Physicochemical Properties

Quantitative data for the free base of (1S)-1-(piperidin-4-yl)ethan-1-ol is not readily available
in the public domain. The data presented below is for the hydrochloride salt of the (S)-
enantiomer and related piperidine compounds, which can serve as an estimation.
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Value (for (S)-1-(piperidin-

Property 4-yl)ethan-1-ol Reference
hydrochloride)
CAS Number 2059911-70-3 [1]
Molecular Formula C7H16CINO [1]
Molecular Weight 165.66 g/mol [1]
O--INVALID-LINK--
SMILES [1]
C1CCNCC1.[H]CI
Predicted/Estimated Value
Property Reference
(for related compounds)
- ) ~244.6 °C at 760 mmHg (for 4-
Boiling Point o
piperidin-1-yl-butan-1-ol)
) ~0.949 g/cm? (for 4-piperidin-1-
Density
yl-butan-1-ol)
Estimated to be in the range of
pKa 9-11 for the piperidine
nitrogen.
The hydrochloride salt is
- expected to be soluble in polar
Solubility [2]

solvents like water, methanol,

and ethanol.

Spectroscopic Data (Hypothetical)

While specific experimental spectra for (1S)-1-(piperidin-4-yl)ethan-1-ol are not widely
published, the following represents expected spectral data based on its structure and data from
analogous compounds.

'H NMR (400 MHz, CDCls, 9):
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~3.70 q,J=6.4Hz 1H -CH(OH)-
~3.05 m 2H Piperidine H-2e, H-6e
~2.60 m 2H Piperidine H-2a, H-6a
~2.00-1.80 brs 2H -NH, -OH
~1.75 m 2H Piperidine H-3e, H-5e
~1.50 m 1H Piperidine H-4
~1.30 m 2H Piperidine H-3a, H-5a
~1.20 d,J=6.4Hz 3H -CHs
13C NMR (100 MHz, CDCls, 9):
Chemical Shift (ppm) Assignment
~70.0 -C(OH)-
~46.0 Piperidine C-2, C-6
~44.0 Piperidine C-4
~29.0 Piperidine C-3, C-5
~22.0 -CHs

Mass Spectrometry (ESI+):

e m/z =130.1226 [M+H]* (Calculated for C7H16NO™)

Asymmetric Synthesis (Hypothetical Experimental

Protocol)
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The asymmetric synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol can be achieved through
various stereoselective methods. A common approach involves the asymmetric reduction of a
suitable ketone precursor, such as 1-(piperidin-4-yl)ethan-1-one, using a chiral catalyst.

Logical Workflow for Asymmetric Synthesis:

nnnnnnnnnnnnnnnnnnnnnnnn

Click to download full resolution via product page
Caption: Workflow for the asymmetric synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol.
Detailed Protocol:
» N-Protection of 1-(piperidin-4-yl)ethan-1-one:

o To a solution of 1-(piperidin-4-yl)ethan-1-one (1.0 eq) in dichloromethane (DCM) at 0 °C,
add di-tert-butyl dicarbonate (Bocz0, 1.1 eq) and triethylamine (TEA, 1.2 eq).

o Allow the reaction to warm to room temperature and stir for 12 hours.
o Monitor the reaction by thin-layer chromatography (TLC).

o Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate
and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield N-Boc-1-(piperidin-4-yl)ethan-1-one.

o Asymmetric Reduction:

o In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve (R)-2-
methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).
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o Cool the solution to -20 °C and slowly add borane-dimethyl sulfide complex (BHs-SMez,
1.0 eq).

o Stir the mixture for 15 minutes.

o Add a solution of N-Boc-1-(piperidin-4-yl)ethan-1-one (1.0 eq) in anhydrous THF dropwise
over 30 minutes.

o Stir the reaction at -20 °C for 4 hours.

o Quench the reaction by the slow addition of methanol.

o Allow the mixture to warm to room temperature and stir for 1 hour.

o Remove the solvent under reduced pressure.

o Extract the residue with ethyl acetate and wash with water and brine.

o Dry the organic layer and concentrate to obtain the crude (S)-N-Boc-1-(piperidin-4-
yl)ethan-1-ol.

o Deprotection:

o Dissolve the crude (S)-N-Boc-1-(piperidin-4-yl)ethan-1-ol in a solution of hydrochloric acid
in dioxane (4 M) or trifluoroacetic acid (TFA) in DCM.

o Stir the mixture at room temperature for 2 hours.
o Monitor the deprotection by TLC.
o Concentrate the reaction mixture under reduced pressure.

o Triturate the residue with diethyl ether to precipitate the hydrochloride salt of (1S)-1-
(piperidin-4-yl)ethan-1-ol.

o The free base can be obtained by neutralization with a suitable base and subsequent
extraction.

e Purification:
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o The final product can be purified by column chromatography on silica gel or by
recrystallization to afford the desired (1S)-1-(piperidin-4-yl)ethan-1-ol with high

enantiomeric purity.

Biological Activity and Applications in Drug

Development

While specific biological data for (1S)-1-(piperidin-4-yl)ethan-1-ol is limited in publicly
accessible literature, the piperidine scaffold is a well-established pharmacophore in numerous
approved drugs and clinical candidates. Piperidine derivatives are known to exhibit a wide
range of biological activities, including but not limited to, CNS disorders, cardiovascular

diseases, and oncology.

The structural motifs present in (1S)-1-(piperidin-4-yl)ethan-1-ol suggest its potential as a key
intermediate in the synthesis of more complex molecules targeting various biological pathways.
The secondary amine provides a point for further functionalization, while the chiral secondary
alcohol can be involved in crucial hydrogen bonding interactions with biological targets.

Potential Signaling Pathway Involvement (Hypothetical):
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Drug Development Pipeline
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Caption: Hypothetical role of (1S)-1-(piperidin-4-yl)ethan-1-ol in a drug discovery context.
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Conclusion

(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral building block with significant potential for the
synthesis of novel and stereochemically defined pharmaceutical agents. This guide has
provided a detailed overview of its chemical structure, stereochemistry, and a plausible
synthetic route. Further research into the specific biological activities of this compound and its
derivatives is warranted to fully explore its therapeutic potential. The provided hypothetical
protocols and data serve as a valuable resource for researchers and scientists engaged in the
field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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